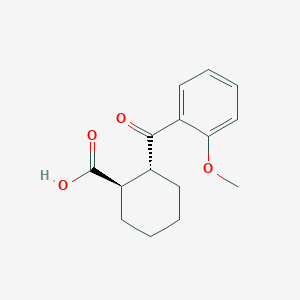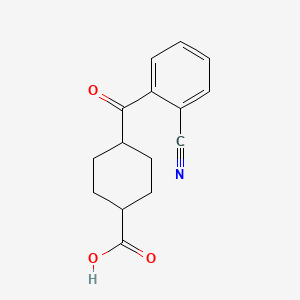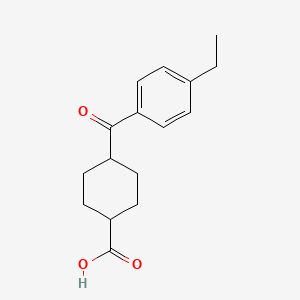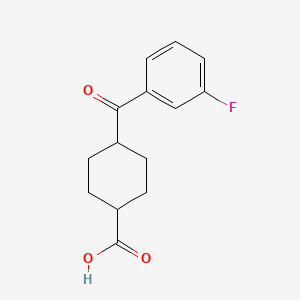
2,6-Dimethyl-2'-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol. It is a member of the benzophenone family, which are organic compounds known for their ability to absorb ultraviolet (UV) radiation. This compound is widely used as a UV-absorbing agent in various applications, including sunscreens and other personal care products.
Biochemische Analyse
Biochemical Properties
2,6-Dimethyl-2’-methoxybenzophenone plays a significant role in biochemical reactions due to its UV-absorbing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins involved in UV-induced DNA damage repair, thereby protecting cells from UV radiation. The nature of these interactions often involves non-covalent binding, which stabilizes the protein structures and enhances their function .
Cellular Effects
2,6-Dimethyl-2’-methoxybenzophenone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate pathways that lead to increased expression of genes involved in DNA repair and antioxidant defense, thereby enhancing cellular resilience to UV-induced damage .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-2’-methoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes that generate reactive oxygen species (ROS), thereby reducing oxidative stress within cells. Additionally, it can activate transcription factors that upregulate the expression of protective genes, contributing to its protective effects against UV radiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-2’-methoxybenzophenone change over time. The compound is relatively stable under standard conditions, but it can degrade upon prolonged exposure to UV light. Long-term studies have shown that it maintains its protective effects on cellular function, although its efficacy may decrease with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-2’-methoxybenzophenone vary with different dosages in animal models. At low doses, it provides effective protection against UV-induced damage without significant adverse effects. At high doses, it can exhibit toxic effects, including oxidative stress and cellular toxicity. Threshold effects have been observed, where the protective benefits plateau beyond a certain dosage .
Metabolic Pathways
2,6-Dimethyl-2’-methoxybenzophenone is involved in metabolic pathways that include interactions with enzymes and cofactors. It can influence metabolic flux by modulating the activity of enzymes involved in detoxification and antioxidant defense. This modulation can lead to changes in metabolite levels, enhancing the cell’s ability to cope with oxidative stress .
Transport and Distribution
Within cells and tissues, 2,6-Dimethyl-2’-methoxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where UV protection is most needed, such as the skin. Its accumulation in these regions enhances its protective effects against UV radiation .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-2’-methoxybenzophenone is crucial for its activity and function. It is often directed to specific compartments or organelles, such as the nucleus and mitochondria, where it can exert its protective effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its optimal function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,6-dimethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 2,6-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2’-methoxybenzophenone has several scientific research applications:
Chemistry: Used as a UV-absorbing agent in photochemical studies and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its UV-absorbing properties.
Industry: Widely used in the formulation of sunscreens, plastics, and coatings to protect against UV radiation.
Wirkmechanismus
The primary mechanism of action of 2,6-Dimethyl-2’-methoxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from reaching and damaging the underlying material or skin. The molecular targets include the aromatic rings and the carbonyl group, which are responsible for the UV-absorbing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens.
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6): Used in UV protection formulations.
2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Known for its UV-absorbing properties.
Uniqueness
2,6-Dimethyl-2’-methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing characteristics and makes it suitable for various applications in personal care products and industrial formulations.
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-8-12(2)15(11)16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLODDXEKHTUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641461 |
Source


|
| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-52-4 |
Source


|
| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














